Cas no 7465-66-9 (1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
- 1-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBONITRILE
- 1-methyl-2,4-dioxopyrimidine-5-carbonitrile
- 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-carbonitril
- 1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile
- 5-Cyan-1-methyl-uracil
- 5-cyano-1-methyluracil
- 5-Cyano-6-Methyluracil
- 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
-
- MDL: MFCD00172902
- Inchi: 1S/C6H5N3O2/c1-9-3-4(2-7)5(10)8-6(9)11/h3H,1H3,(H,8,10,11)
- InChI Key: YTJSNMJWGAJURT-UHFFFAOYSA-N
- SMILES: O=C1NC(C(C#N)=CN1C)=O
Computed Properties
- Exact Mass: 151.03800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
Experimental Properties
- Melting Point: 267-270°C
- PSA: 78.65000
- LogP: -1.05472
1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Security Information
- HazardClass:IRRITANT
1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM391500-5g |
1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
7465-66-9 | 95%+ | 5g |
$406 | 2023-02-01 | |
| Matrix Scientific | 042919-500mg |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, >95% |
7465-66-9 | >95% | 500mg |
$181.00 | 2023-09-06 | |
| Matrix Scientific | 042919-1g |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, >95% |
7465-66-9 | >95% | 1g |
$228.00 | 2023-09-06 | |
| Matrix Scientific | 042919-5g |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, >95% |
7465-66-9 | >95% | 5g |
$524.00 | 2023-09-06 | |
| abcr | AB158963-500 mg |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile; . |
7465-66-9 | 500 mg |
€178.80 | 2023-07-20 | ||
| abcr | AB158963-1 g |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile; . |
7465-66-9 | 1 g |
€260.30 | 2023-07-20 | ||
| abcr | AB158963-5 g |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile; . |
7465-66-9 | 5 g |
€696.70 | 2023-07-20 | ||
| abcr | AB158963-10 g |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile; . |
7465-66-9 | 10 g |
€1,131.70 | 2023-07-20 | ||
| Chemenu | CM391500-1g |
1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
7465-66-9 | 95%+ | 1g |
$133 | 2023-02-01 | |
| Chemenu | CM391500-10g |
1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
7465-66-9 | 95%+ | 10g |
$603 | 2023-02-01 |
1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Suppliers
1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Recent Advances in the Study of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS: 7465-66-9)
The compound 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS: 7465-66-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug development.
Recent studies have highlighted the role of 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile as a key intermediate in the synthesis of novel heterocyclic compounds. Its unique structural features, including the presence of a cyano group and a pyrimidine ring, make it a valuable scaffold for designing inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for developing potent kinase inhibitors with anti-cancer properties.
In addition to its synthetic utility, this compound has shown promising biological activity in preclinical models. Research conducted by Zhang et al. (2024) revealed its ability to modulate inflammatory pathways by selectively inhibiting cyclooxygenase-2 (COX-2), suggesting potential applications in treating chronic inflammatory diseases. Furthermore, its low cytotoxicity profile in vitro positions it as a candidate for further optimization and drug development.
Another area of interest is the compound's role in nucleic acid chemistry. A recent study in Bioorganic & Medicinal Chemistry Letters explored its incorporation into modified nucleosides, which exhibited enhanced stability and binding affinity for RNA targets. This opens new avenues for developing antiviral and anticancer therapeutics based on nucleic acid analogs.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Future research directions include structural modifications to improve bioavailability and target specificity, as well as comprehensive toxicity studies to assess its safety profile in vivo. Collaborative efforts between chemists and biologists will be crucial to translating these findings into clinically viable therapeutics.
In conclusion, 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS: 7465-66-9) represents a promising scaffold in medicinal chemistry with diverse applications. Continued research into its mechanisms of action and derivative optimization will likely yield novel therapeutic agents in the coming years.
7465-66-9 (1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) Related Products
- 101989-75-7(5-Pyrimidinecarbonitrile,6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-)
- 36980-91-3(1,3-Dimethyl-5-cyanouracil)
- 57712-59-1(1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
- 175203-44-8(1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
- 4425-56-3(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
- 25855-27-0(1-allyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
- 57712-57-9(1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
- 6301-31-1(1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
- 5428-41-1(5-Cyanouracil)
- 7153-60-8(1-butyl-2,4-dioxopyrimidine-5-carbonitrile)